molecular formula C17H18BrN3O B1597594 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384351-72-8

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Cat. No.: B1597594
CAS No.: 384351-72-8
M. Wt: 360.2 g/mol
InChI Key: AYHQUMYYTLJGIJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .

Scientific Research Applications

  • Synthesis of Novel Compounds : Compounds similar to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol have been synthesized and studied for their structural properties. For instance, Sun Ducheng synthesized 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, examining its structure and conversion process through various spectroscopic methods (Sun Ducheng, 2012).

  • Photodynamic Therapy for Cancer Treatment : A study by M. Pişkin, E. Canpolat, and Ö. Öztürk highlighted the use of a compound related to this compound in photodynamic therapy, showcasing its potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Neuropeptide Y Y1 Receptor Antagonists : Research by H. Zarrinmayeh et al. involved synthesizing novel benzimidazoles for potential use as neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs (Zarrinmayeh et al., 1998).

  • Fluorescent and Colorimetric pH Probes : R. Diana et al. synthesized a fluorescent and colorimetric pH probe using a benzothiazole moiety, demonstrating its application in monitoring pH changes and potentially for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

  • Zinc Ion Detection : S. Dey et al. developed a fluorescence sensor for Zn2+ ions, showcasing the ability of related compounds to detect specific metal ions sensitively and selectively (Dey et al., 2016).

  • Carbonic Anhydrase Inhibition : A study by H. Gul et al. focused on synthesizing phenolic mono and bis Mannich bases containing benzimidazole for inhibiting human carbonic anhydrase isoforms hCA I and II (Gul, Yazıcı, Tanc, & Supuran, 2016).

  • DNA Topoisomerase I Inhibitors : A. S. Alpan, H. Gunes, and Z. Topçu synthesized benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).

Biochemical Analysis

Biochemical Properties

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety can bind to enzyme active sites, potentially inhibiting or modulating their activity. This compound has been shown to interact with enzymes such as kinases and proteases, affecting their catalytic functions. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. It also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, preventing substrate phosphorylation. Additionally, the benzimidazole moiety can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The phenol group can also participate in redox reactions, influencing cellular oxidative stress levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. These factors play a critical role in determining the pharmacokinetics and therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding interactions and post-translational modifications. For example, the benzimidazole moiety can target this compound to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name

4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHQUMYYTLJGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361848
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384351-72-8
Record name 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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